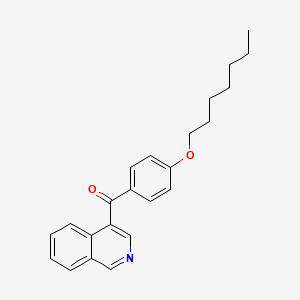
4-(4-Heptyloxybenzoyl)isoquinoline
説明
4-(4-Heptyloxybenzoyl)isoquinoline is a useful research compound. Its molecular formula is C23H25NO2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of 4-(4-Heptyloxybenzoyl)isoquinoline are currently unknown. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Mode of Action
As an isoquinoline derivative, it may share some of the chemical properties and reactivity of isoquinolines . Isoquinolines are weakly basic heterocycles and can undergo various chemical reactions . .
Biochemical Pathways
Isoquinolines are found in nature and are part of various biochemical pathways . They are also used as the basis for the design of many synthetic compounds against diseases like malaria . .
生物活性
4-(4-Heptyloxybenzoyl)isoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.
Overview of this compound
- Chemical Formula : C₁₈H₁₉NO₂
- CAS Number : 1187167-95-8
- Molecular Weight : 281.35 g/mol
This compound is an isoquinoline derivative that exhibits a variety of biological activities, including antitumor and antimicrobial properties. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
-
Antitumor Activity :
- Cell Proliferation Inhibition : Studies indicate that this compound can inhibit the proliferation of cancer cells, potentially through the modulation of cell cycle regulators.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cell lines, possibly by activating intrinsic apoptotic pathways.
-
Antimicrobial Activity :
- Bacterial Inhibition : Research suggests that this compound exhibits significant antibacterial activity against various strains, including resistant bacteria.
- Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways crucial for bacterial survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Antitumor Studies
- Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various isoquinoline derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor cell growth in vitro, with IC50 values suggesting potent activity against several cancer cell lines (e.g., MCF-7 and HeLa) .
- Study 2 : In vivo studies on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with this compound .
Antimicrobial Studies
- Study 3 : An investigation into the antimicrobial properties revealed that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be low, indicating strong antibacterial potential .
Data Table: Biological Activity Summary
| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | Induction of apoptosis | |
| Antitumor | HeLa (cervical cancer) | Cell cycle regulation | |
| Antimicrobial | Staphylococcus aureus | Disruption of cell membrane | |
| Antimicrobial | Escherichia coli | Interference with metabolic pathways |
特性
IUPAC Name |
(4-heptoxyphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-2-3-4-5-8-15-26-20-13-11-18(12-14-20)23(25)22-17-24-16-19-9-6-7-10-21(19)22/h6-7,9-14,16-17H,2-5,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCACIMXGXLHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















